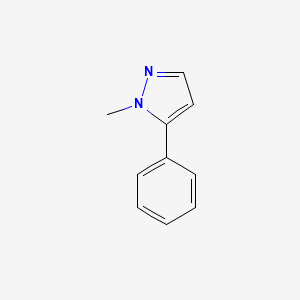

1-methyl-5-phenyl-1H-pyrazole

Übersicht

Beschreibung

1-methyl-5-phenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-methyl-5-phenyl-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction typically requires heating and can be carried out in solvents such as ethanol or methanol .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of solvent-free conditions or green solvents is also explored to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions: 1-methyl-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed:

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Halogenated pyrazoles, aminopyrazoles, thiopyrazoles.

Wissenschaftliche Forschungsanwendungen

Pharmacological Activities

The pharmacological significance of MPP and its derivatives is well-documented. These compounds exhibit a range of biological activities, including:

- Antimicrobial Activity : MPP derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, propyl-5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbodithioate demonstrated bacteriostatic activity with a minimum inhibitory concentration (MIC) of 4 μg/ml against MRSA .

- Anti-inflammatory Effects : Several studies have reported the anti-inflammatory properties of MPP derivatives. For example, a series of 1-(4-substituted phenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes exhibited significant anti-inflammatory activity comparable to standard drugs like diclofenac sodium .

- Neuroprotective Effects : MPP has been investigated as an allosteric modulator of G protein-coupled receptors (GPCRs), which are crucial in treating central nervous system (CNS) disorders. The development of such modulators represents a promising strategy for addressing conditions like epilepsy and anxiety .

Case Studies

Several case studies illustrate the practical applications of MPP in medicinal chemistry:

- Antimicrobial Development : Research conducted by Bekhit and Abdel-Aziem synthesized novel pyrazole derivatives that were tested against various bacterial strains, revealing promising antimicrobial activity. The presence of specific functional groups was found to enhance efficacy against Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Drug Design : Selvam et al. reported on the synthesis of 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido) phenyl)-4,5-dihydropyrazole derivatives, which exhibited remarkable anti-inflammatory activity, significantly inhibiting tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at low concentrations .

- Neuropharmacology : A study highlighted the potential of MPP derivatives as neuroprotective agents through their interaction with GPCRs, suggesting their utility in developing new treatments for neurological disorders .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 1-methyl-5-phenyl-1H-pyrazole and its derivatives often involves interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended application .

Vergleich Mit ähnlichen Verbindungen

1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and used in the treatment of neurological disorders.

5-Amino-3-methyl-1-phenylpyrazole: Used in the synthesis of more complex heterocyclic systems and has potential biological activities.

3(5)-Substituted Pyrazoles: These compounds exhibit tautomerism, which influences their reactivity and biological activities.

Uniqueness: 1-methyl-5-phenyl-1H-pyrazole stands out due to its specific substitution pattern, which imparts unique reactivity and stability. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .

Biologische Aktivität

1-Methyl-5-phenyl-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by various studies and case analyses.

Overview of Biological Activities

The pyrazole scaffold, particularly this compound, exhibits a wide range of biological activities including:

- Anticancer Activity : Notably effective against various cancer cell lines.

- Antimicrobial Properties : Demonstrates efficacy against bacterial and fungal strains.

- Anti-inflammatory Effects : Exhibits significant anti-inflammatory activity.

- Neuroprotective Effects : Potential applications in neurodegenerative diseases.

Anticancer Activity

Recent studies highlight the compound's potent anticancer properties. For example, a study reported that this compound derivatives showed significant growth inhibition in leukemia K562 cells and lung tumor A549 cells, with GI50 values of 0.021 µM and 0.69 µM respectively . The compound was identified as a novel tubulin polymerization inhibitor, which is crucial for cancer cell division.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5b | K562 | 0.021 | Tubulin Inhibition |

| 5b | A549 | 0.69 | Tubulin Inhibition |

| 4a | K562 | 0.26 | Unknown |

| 4a | A549 | 0.19 | Unknown |

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity. For instance, derivatives of this compound have been tested against various bacterial strains such as E. coli and S. aureus, showing promising results .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 15 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | Pseudomonas aeruginosa | 20 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. Studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .

Study on Anticancer Activity

A comprehensive study evaluated the effects of several pyrazole derivatives on tumor cell lines. The most active compound, identified as 5b , demonstrated significant growth inhibition across multiple cancer types and was further analyzed for its mechanism involving cell cycle arrest and apoptosis induction through caspase pathways .

Study on Antimicrobial Efficacy

Another investigation focused on the synthesis of novel pyrazole derivatives with enhanced antimicrobial properties. The study revealed that specific structural modifications led to increased potency against resistant bacterial strains, indicating the potential for developing new antibiotics based on this scaffold .

Eigenschaften

IUPAC Name |

1-methyl-5-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-12-10(7-8-11-12)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHYNCJBWXKZGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188201 | |

| Record name | 1-Methyl-5-phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3463-27-2 | |

| Record name | 1-Methyl-5-phenyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3463-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-phenylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003463272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-5-phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the photochemical reactions that 1-methyl-5-phenylpyrazole can undergo?

A1: Upon exposure to UV light, 1-methyl-5-phenylpyrazole undergoes a variety of photochemical reactions, including:

- Phototransposition: This leads to the formation of different isomers, namely 1-methyl-5-phenylimidazole, 1-methyl-2-phenylimidazole, and 1-methyl-4-phenylimidazole. These isomers are formed through P(4), P(6), and P(7) permutation pathways, respectively. []

- Photocleavage: This results in the formation of (E)/(Z)-3-(N-methylamino)-3-phenylpropenenitrile and (E)/(Z)-2-(N-methylamino)-2-phenylethenyl isocyanide. []

- Diels-Alder reaction: When irradiated in furan solvent, 1-methyl-5-phenylpyrazole forms endo and exo adducts with furan via a 4-phenyl-5-methyl-1,5-diazabicyclo[2.1.0]pent-2-ene intermediate. [] This reaction pathway is favored over phototransposition in furan.

Q2: What is the significance of the 4-phenyl-5-methyl-1,5-diazabicyclo[2.1.0]pent-2-ene intermediate observed during the photolysis of 1-methyl-5-phenylpyrazole?

A2: The formation of 4-phenyl-5-methyl-1,5-diazabicyclo[2.1.0]pent-2-ene during the photolysis of 1-methyl-5-phenylpyrazole in furan provides the first direct evidence for the existence of a 1,5-diazabicyclo[2.1.0]hex-2-ene intermediate in pyrazole photochemistry. [] This finding supports the proposed electrocyclic ring closure-heteroatom migration mechanism for the P(6) and P(7) phototransposition pathways observed in pyrazoles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.